Propyl glycidyl ether Propyl glycidyl ether
Brand Name: Vulcanchem
CAS No.: 3126-95-2
VCID: VC3766404
InChI: InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3
SMILES: CCCOCC1CO1
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

Propyl glycidyl ether

CAS No.: 3126-95-2

Cat. No.: VC3766404

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Propyl glycidyl ether - 3126-95-2

Specification

CAS No. 3126-95-2
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 2-(propoxymethyl)oxirane
Standard InChI InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3
Standard InChI Key CWNOEVURTVLUNV-UHFFFAOYSA-N
SMILES CCCOCC1CO1
Canonical SMILES CCCOCC1CO1

Introduction

Chemical Structure and Properties

Propyl glycidyl ether has the molecular formula C6H12O2. The structure consists of a propyl chain connected to an oxygen atom, which is further linked to a glycidyl group containing the epoxide ring. Based on general properties of glycidyl ethers and structurally similar compounds, propyl glycidyl ether exhibits the following characteristics:

PropertyValue/Description
Molecular FormulaC6H12O2
Molecular WeightApproximately 116 g/mol
Physical StateClear liquid at room temperature
AppearanceColorless to pale yellow
SolubilityLikely soluble in organic solvents with limited water solubility
ReactivityHighly reactive due to epoxide ring strain

The reactivity of propyl glycidyl ether is primarily determined by the epoxide ring, which undergoes ring-opening reactions with nucleophiles. This reactivity makes it valuable as an intermediate in various chemical syntheses. The propyl chain influences physical properties such as boiling point, viscosity, and solubility.

Synthesis Methods

The synthesis of propyl glycidyl ether typically involves the reaction of propanol with epichlorohydrin under basic conditions. Based on the research findings for glycidyl ethers in general, several synthesis approaches can be applied to propyl glycidyl ether production.

Traditional Synthesis

The conventional method involves reacting propanol with epichlorohydrin in the presence of a strong base. This reaction proceeds through an intermediate chlorohydrin, followed by base-induced ring closure to form the epoxide.

Solvent-Free Synthesis

A more environmentally friendly approach is the solvent-free synthesis method described by Sjövold . This method involves:

  • Reaction of propanol with epichlorohydrin

  • Use of a solid base (potassium hydroxide or sodium hydroxide)

  • Addition of a phase transfer catalyst (tetrabutylammonium bromide)

The proposed mechanism involves two concerted SN2 reactions during the ring opening and closing of the epoxide group . The deprotonated alcohol acts as a nucleophile, and the chloride ion serves as a leaving group.

FactorImpact on SynthesisOptimal Conditions
Base TypeKOH and NaOH showed best resultsKOH slightly outperformed NaOH in extended reactions
TemperatureAffects reaction rate and yieldOptimal temperature depends on specific reaction conditions
Catalyst ConcentrationCritical for efficient phase transfer5% catalyst loading showed good results in similar syntheses
Reaction TimeExtended time can improve yield5+ hours may be beneficial for completion

Patent Method

The patent mentioned in the search results refers to a method of synthesizing glycidyl ether compounds via reaction with fatty alcohol, epichlorohydrin, and alkali metal . This approach might be adaptable for propyl glycidyl ether synthesis in industrial settings.

AspectRecommendation
Personal ProtectionChemical-resistant gloves, safety goggles, lab coat
StorageCool, well-ventilated area, away from incompatible materials
HandlingUse in well-ventilated area, avoid inhalation and skin contact
First AidEyes: Rinse with water; Skin: Wash thoroughly; Inhalation: Move to fresh air
DisposalAccording to local regulations for chemical waste

Safety data sheets for propyl glycidyl ether should be consulted for specific guidelines, as hazard profiles may differ from related compounds.

Comparative Analysis

Comparing propyl glycidyl ether with other glycidyl ethers provides valuable context for understanding its unique properties:

PropertyGlycidyl Propargyl Ether p-Cresyl Glycidyl Ether Propyl Glycidyl Ether (Estimated)
Molecular FormulaC6H8O2C10H12O2C6H12O2
Molecular Weight112.13 g/mol164.20 g/mol~116 g/mol
Structural FeatureTerminal alkyne groupp-tolyl groupPropyl group
Boiling Point95°C at 45 mmHgNot specifiedEstimated 150-180°C
Density1.040 g/mL at 20°C Not specifiedEstimated 0.9-1.0 g/mL
Flash Point69°C Not specifiedEstimated 65-75°C
ReactivityEnhanced by alkyne groupInfluenced by aromatic ringDetermined by epoxide group

The different structural features of these glycidyl ethers lead to distinct reactivity profiles. The saturated propyl chain in propyl glycidyl ether likely results in different solubility characteristics and reactivity compared to compounds with unsaturated or aromatic groups.

Research Developments

The most notable research development relevant to propyl glycidyl ether is the advancement in solvent-free synthesis methods for glycidyl ethers . This environmentally friendly approach offers several advantages:

  • Elimination of water or organic solvents, reducing waste and environmental impact

  • Use of solid base, simplifying separation and purification procedures

  • Potential for higher yields and cleaner reactions

  • Reduced cost in after-treatment processes

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